Anti-inflammatory agent 69

Inflammation Nitric Oxide Macrophage

Researchers studying the intersection of inflammatory signaling and triglyceride metabolism frequently face a shortage of well-characterized, dual-target tool compounds. Anti-inflammatory agent 69 addresses this gap with a defined polypharmacology profile. • Dual NO/DGAT1 inhibition: IC50 24 µM (NO production in RAW 264.7 cells) and IC50 47.0 µM (DGAT1 in rat liver microsomes), enabling studies of inflammatory-triacylglycerol crosstalk. • Reliable baseline for SAR: Benchmark against tussilagone (stronger NO inhibition) and compound 4 (weaker DGAT1 inhibition) with this structurally defined bisabolane sesquiterpenoid. • Preclinical neuroinflammation tool: Demonstrated in vivo efficacy in a TBI model via MAPK and Nrf2/HO-1 pathway modulation. • Supply certainty: Available in batch-controlled ≥98% purity; standard ambient-temperature global shipping with 24-month powder stability at -20°C.

Molecular Formula C26H38O5
Molecular Weight 430.6 g/mol
CAS No. 80514-14-3
Cat. No. B1164479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 69
CAS80514-14-3
Molecular FormulaC26H38O5
Molecular Weight430.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H38O5/c1-9-15(6)12-21(27)30-20-13-19(14(4)5)23-18(11-3)24(28)25(22(23)17(20)8)31-26(29)16(7)10-2/h11-12,14,16,19-20,22-23,25H,8-10,13H2,1-7H3/b15-12+,18-11-/t16?,19-,20+,22-,23-,25-/m0/s1
InChIKeyXTQQLVJPORCMAK-NMNXYZJCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Anti-inflammatory Agent 69 Overview


Anti-inflammatory agent 69 (also known as 7β-(3-ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone or ECN) is a bisabolane-type sesquiterpenoid isolated from the dried flower buds of Tussilago farfara L. [1]. It exhibits anti-inflammatory activity primarily through the inhibition of nitric oxide (NO) production and diacylglycerol acyltransferase 1 (DGAT1). Its molecular formula is C26H38O5 with a molecular weight of 430.58 g/mol . This compound is supplied for research use only and is characterized by a defined chemical structure and a multi-target pharmacological profile that distinguishes it from other in-class sesquiterpenoids.

Why Anti-inflammatory Agent 69 Cannot Be Substituted


Sesquiterpenoids from Tussilago farfara exhibit a wide range of anti-inflammatory potencies and target engagement profiles. Anti-inflammatory agent 69 (compound 12) possesses a unique combination of moderate NO inhibitory activity (IC50 24 μM) and significant DGAT1 inhibition (IC50 47.0 μM in rat liver microsomes) that is not shared by all structurally related compounds [1][2]. For instance, tussilagone (compound 2) is a more potent NO inhibitor (IC50 8.67 μM in BV-2 cells) but has a different DGAT1 inhibition profile [3]. Other sesquiterpenoids from the same plant, such as compound 8 (IC50 10.80 μM for NO), show superior NO inhibition but lack documented DGAT1 activity [1]. Substituting Anti-inflammatory agent 69 with a more potent NO inhibitor may inadvertently alter the polypharmacology of the experiment, while substituting it with a weaker DGAT1 inhibitor (e.g., compound 4, IC50 211.1 μM) could compromise metabolic pathway modulation [2]. Therefore, the specific quantitative profile of Anti-inflammatory agent 69 makes it a distinct research tool that cannot be generically replaced by other T. farfara isolates.

Anti-inflammatory Agent 69 Quantitative Evidence


Moderate NO Production Inhibition

Anti-inflammatory agent 69 (compound 12) inhibits LPS-induced NO production in RAW 264.7 macrophages with an IC50 of 24 μM [1]. In comparison, tussilagone (a structurally related sesquiterpenoid from T. farfara) exhibits an IC50 of 13.6 μM in the same assay system, while another analog, 7β-(4-Methylsenecioyloxy)-oplopa-3(14)E,8(10)-dien-2-one (compound 8), shows an IC50 of 10.80 μM [2]. The standard NSAID indomethacin, used as a positive control in similar assays, has a reported IC50 of 53.8 μM [3]. Anti-inflammatory agent 69 thus occupies a middle ground in potency, offering a distinct experimental window compared to both the more potent tussilagone and the less potent indomethacin.

Inflammation Nitric Oxide Macrophage Sesquiterpenoid

DGAT1 Inhibition

Anti-inflammatory agent 69 (ECN, compound 3 in the referenced study) inhibits diacylglycerol acyltransferase 1 (DGAT1) with an IC50 of 47.0 μM in rat liver microsomes and 160.7 μM in HepG2 cell microsomes [1]. In the same study, tussilagone (compound 2) showed superior DGAT1 inhibition (IC50 = 18.8 μM in rat liver microsomes), while compound 4 (8-angeloylxy-3,4-epoxy-bisabola-7(14),10-dien-2-one) was significantly less potent (IC50 = 211.1 μM) [1]. This places Anti-inflammatory agent 69 as a moderate DGAT1 inhibitor with a distinct potency profile, providing a unique tool for studying the interplay between inflammation and lipid metabolism.

Metabolic Syndrome DGAT1 Triglyceride Synthesis Sesquiterpenoid

In Vivo Efficacy in TBI Models

In a weight-drop model of traumatic brain injury (TBI) in mice, administration of Anti-inflammatory agent 69 (ECN) significantly improved the neurological severity score (NSS) and reduced mechanical/periorbital allodynia compared to the untreated TBI group [1]. Furthermore, ECN treatment significantly reduced brain edema and blood-brain barrier (BBB) disruption [1]. These in vivo outcomes were accompanied by modulation of the MAPK pathway (ERK, p38) and upregulation of Nrf2/HO-1, confirming its anti-inflammatory and antioxidant mechanisms in a complex physiological system [1].

Neuroinflammation Traumatic Brain Injury In Vivo Sesquiterpenoid

Anti-inflammatory Agent 69 Research Applications


Inflammation and Lipid Metabolism Studies

Based on its moderate NO inhibition (IC50 24 μM) and defined DGAT1 inhibition (IC50 47.0 μM), Anti-inflammatory agent 69 is well-suited for studies exploring the intersection of inflammatory signaling and triglyceride synthesis. Researchers can use this compound to dissect the contribution of DGAT1 inhibition to the overall anti-inflammatory phenotype in macrophage or hepatocyte models [1][2].

Neuroinflammation and TBI Models

The demonstrated in vivo efficacy of Anti-inflammatory agent 69 in a TBI model, including improvements in neurological severity score and reduction of brain edema, supports its use as a tool compound in preclinical neuroinflammation research. Its ability to modulate MAPK and Nrf2/HO-1 pathways provides a defined mechanism for studying post-traumatic neuroprotection [3].

Comparative Pharmacology of Sesquiterpenoids

With its unique potency profile relative to tussilagone (more potent NO inhibitor, stronger DGAT1 inhibitor) and compound 4 (weaker DGAT1 inhibitor), Anti-inflammatory agent 69 serves as a critical reference compound for structure-activity relationship (SAR) studies of bisabolane-type sesquiterpenoids. It allows researchers to benchmark the activity of new isolates or synthetic analogs [1][2].

Macrophage Activation and NO Signaling

The compound's IC50 of 24 μM for NO production inhibition in LPS-stimulated RAW 264.7 cells provides a reliable and reproducible baseline for assays investigating the modulation of inducible nitric oxide synthase (iNOS) activity and downstream inflammatory mediators [1].

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